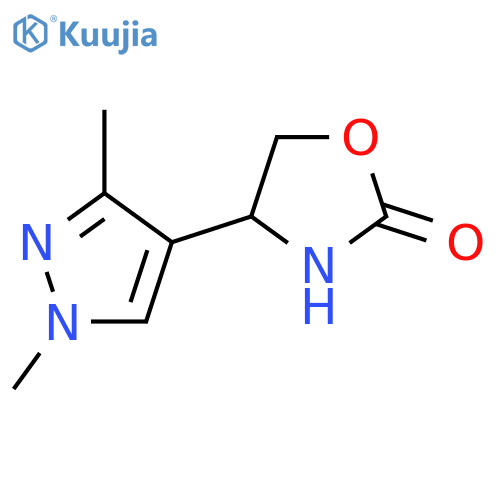Cas no 1557217-88-5 (4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one)
4-(1,3-ジメチル-1H-ピラゾール-4-イル)-1,3-オキサゾリジン-2-オンは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、ピラゾール環とオキサゾリジン環が結合した特徴的な骨格を持ち、医薬品中間体や農薬開発における重要な構築要素としての潜在性を示しています。分子内の窒素および酸素原子が配座の多様性を可能にし、生体分子との特異的相互作用が期待されます。特に、分子設計の柔軟性が高く、標的タンパク質への選択的結合能の最適化が可能です。熱安定性に優れ、有機溶媒への溶解性も良好なため、各種合成反応への適用性が高い点が特長です。

1557217-88-5 structure
商品名:4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one
- 1557217-88-5
- EN300-1681037
- AKOS021416557
-
- インチ: 1S/C8H11N3O2/c1-5-6(3-11(2)10-5)7-4-13-8(12)9-7/h3,7H,4H2,1-2H3,(H,9,12)
- InChIKey: VCARHUAZFQMXET-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C1)C1=CN(C)N=C1C)=O
計算された属性
- せいみつぶんしりょう: 181.085126602g/mol
- どういたいしつりょう: 181.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1681037-0.1g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 0.1g |
$804.0 | 2023-09-20 | ||
| Enamine | EN300-1681037-2.5g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 2.5g |
$1791.0 | 2023-09-20 | ||
| Enamine | EN300-1681037-1.0g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1681037-0.25g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 0.25g |
$840.0 | 2023-09-20 | ||
| Enamine | EN300-1681037-1g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 1g |
$914.0 | 2023-09-20 | ||
| Enamine | EN300-1681037-5g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 5g |
$2650.0 | 2023-09-20 | ||
| Enamine | EN300-1681037-10.0g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1681037-10g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 10g |
$3929.0 | 2023-09-20 | ||
| Enamine | EN300-1681037-0.5g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 0.5g |
$877.0 | 2023-09-20 | ||
| Enamine | EN300-1681037-0.05g |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one |
1557217-88-5 | 0.05g |
$768.0 | 2023-09-20 |
4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
2. Water
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1557217-88-5 (4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 4964-69-6(5-Chloroquinaldine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
